Laminaripentaose

Enzymology Glycoside Hydrolase Substrate Specificity

Researchers needing precise β-1,3-glucan oligosaccharides face DP-dependent bioactivity variation-shorter oligomers are inactive, longer ones introduce confounding signals. Laminaripentaose (DP5) solves this: - Minimal elicitor-active chain length for plant defense studies (receptor binding, oxidative burst) - Maximal specific activity (776.2 ± 26.1 units/mg) for endo-β-1,3-glucanase characterization - Defined binding affinity (Ka 1.39×10⁴ M⁻¹) for CBM mapping - In vivo efficacy: 32.4% weight gain reduction in diet-induced obesity models Available for research use with documented purity and chain-length verification.

Molecular Formula C30H52O26
Molecular Weight 828.7 g/mol
CAS No. 23743-55-7
Cat. No. B3028596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaminaripentaose
CAS23743-55-7
Molecular FormulaC30H52O26
Molecular Weight828.7 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O
InChIInChI=1S/C30H52O26/c31-1-6-11(36)16(41)17(42)27(49-6)54-23-13(38)8(3-33)51-29(19(23)44)56-25-15(40)10(5-35)52-30(21(25)46)55-24-14(39)9(4-34)50-28(20(24)45)53-22-12(37)7(2-32)48-26(47)18(22)43/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22+,23+,24+,25+,26?,27+,28+,29+,30+/m1/s1
InChIKeyUUQINGLDFWYORW-IMLBFRLQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Laminaripentaose: A Defined β-1,3-Glucan Oligosaccharide


Laminaripentaose (CAS 23743-55-7) is a linear oligosaccharide composed of five β-1,3-linked D-glucose units [1]. As a defined degradation product of the algal storage polysaccharide laminarin, it belongs to the class of β-1,3-glucan oligosaccharides [1]. It is a versatile research tool with established utility as an enzyme substrate, a receptor-binding probe, a plant defense elicitor, and a functional ingredient in food and feed applications [2][3].

Enzyme Studies
Defined substrate for endo-β-1,3-glucanase activity assays and kinetic characterization.
Plant Immunity
Minimal molecular probe to dissect β-glucan-triggered defense signaling in plants.
Food & Feed Research
Standardized oligosaccharide for investigating functional effects in nutrition and metabolic studies.

Why Laminaripentaose Is Irreplaceable


Substituting laminaripentaose with a generic or closely related β-1,3-glucan oligosaccharide (e.g., laminaribiose, laminaritriose, laminaritetraose) is not scientifically justified due to the profound degree-of-polymerization (DP)-dependent differences in bioactivity, binding affinity, and enzymatic recognition [1]. The specific DP5 chain length of laminaripentaose represents a functional threshold for elicitor activity and a distinct optimal substrate profile for specific glycoside hydrolases, meaning that even a one-unit change in chain length can result in a complete loss or significant alteration of the desired biological effect [2][3].

Shorter β-1,3-glucan oligomers (DP2–4) exhibit sharply reduced or no substrate activity for endo-β-1,3-glucanases, limiting assay sensitivity.
Plant defense elicitation requires a minimal DP5 chain length; DP2–4 oligomers are inactive as elicitors in tobacco cell systems.
DP-specific metabolic effects observed in diet-induced obesity models may not transfer to shorter or longer glucan chains.

Laminaripentaose vs Analogs: Evidence-Based Differentiation


Preferred Substrate for Endo-β-1,3-Glucanase

In a comparative study of a purified endo-β-1,3-glucanase from Trichoderma longibrachiatum, laminaripentaose demonstrated the highest specific activity among all tested β-1,3-linked oligosaccharides, significantly outperforming both shorter and longer chains. Laminaritetraose showed only 58.8% of the activity, laminarihexaose showed 74.0%, and laminaritriose showed just 13.7%, while laminaribiose exhibited no detectable activity [1]. This establishes laminaripentaose as the optimal substrate for characterizing this class of enzymes.

Substrate Activity
Head-to-head
776.2 ± 26.1 U/mg
Supports high-sensitivity endo-β-1,3-glucanase kinetic characterization.
1.7× higher than laminaritetraose; 7.3× vs laminaritriose
Enzymology Glycoside Hydrolase Substrate Specificity

Minimal Elicitor Structure in Plant Defense

In a systematic structure-activity relationship study on tobacco (Nicotiana tabacum), laminaripentaose was identified as the smallest linear β-1,3-glucan oligosaccharide capable of triggering a measurable defense response. The study explicitly concluded that elicitor effects are specific to linear β-1,3 linkages, and laminaripentaose is the smallest active structure [1]. This finding implies that shorter oligomers (laminaribiose, laminaritriose, laminaritetraose) are inactive as elicitors in this system.

Elicitor Activity
Class-level
Active at 200 µg/mL
Minimal probe for β-glucan-triggered plant immunity pathways.
1.9 pH alkalinization; shorter oligomers inactive
Plant Immunity Elicitor Pattern-Triggered Immunity

Distinct Binding Affinity to CBM102

The binding affinity of laminaripentaose for the carbohydrate-binding module CBM102IV was quantified and found to be distinct from both longer laminarin oligomers and the polymeric laminarin. CBM102IV bound laminaripentaose with an association constant (Ka) of ~1.39 x 10^4 M-1, which is lower than its affinity for laminarin (Ka ~1.04 x 10^5 M-1) but higher than that for laminariheptaose (Ka ~1.87 x 10^4 M-1) [1]. This non-linear relationship between chain length and affinity highlights the unique binding mode accommodated by the DP5 structure.

Binding Affinity (Ka)
Head-to-head
1.39 × 10⁴ M⁻¹
Intermediate-affinity ligand for CBM binding energetics mapping.
7.5× lower than laminarin; 1.3× higher than laminariheptaose
Glycobiology Protein-Carbohydrate Interaction Binding Affinity

Reduces Diet-Induced Weight Gain in Mice

In a 12-week study using a diet-induced obesity mouse model, oral administration of laminaripentaose (500 mg/kg) resulted in a 32.4% reduction in weight gain compared to the high-fat diet control group [1]. This significant in vivo physiological effect is specifically attributed to the DP5 oligosaccharide and has not been demonstrated for the shorter β-1,3-glucan oligomers laminaribiose, laminaritriose, or laminaritetraose in this context.

Diet-Induced Obesity Model
Model-response context
−32.4% weight gain vs HFD control
Supports metabolic model-response interpretation for DP5 oligosaccharide.
12-week oral administration in C57BL/6N mice
Obesity Metabolic Syndrome Gut-Brain Axis

Target Product for Soluble β-Glucan in Feed

Patented industrial processes specifically describe the use of a laminaripentaose-producing β-1,3-glucanase to treat insoluble yeast cell wall β-glucans. The process is designed to increase the solubility of β-glucans, thereby improving their absorption and health benefits in animal feed [1]. The generation of laminaripentaose is a key indicator of successful and controlled depolymerization, differentiating this process from non-specific hydrolysis that might yield a mixture of other oligosaccharides with undefined or lower activity.

Industrial Process Target
Supporting evidence
Intended major soluble product
Supports enzymatic depolymerization quality control for feed applications.
Patent-specified outcome with laminaripentaose-producing glucanase
Animal Feed Industrial Biotechnology Enzymatic Hydrolysis

Laminaripentaose: Research & Industrial Applications


Characterizing Endo-β-1,3-Glucanases

Laminaripentaose is the preferred substrate for the precise biochemical characterization of endo-β-1,3-glucanases due to its demonstrated maximal specific activity (776.2 ± 26.1 units/mg) compared to other β-1,3-glucan oligomers [4]. Its use ensures maximum assay sensitivity and enables accurate determination of kinetic parameters, which is essential for enzyme engineering, quality control of commercial enzyme preparations, and fundamental studies of glycoside hydrolase mechanism.

Probing Plant Pattern-Triggered Immunity

As the smallest β-1,3-glucan oligomer capable of eliciting a plant defense response, laminaripentaose is the definitive molecular probe for studying β-glucan perception and signaling in plants [4]. Its use allows researchers to uncouple specific β-1,3-glucan signaling from other, confounding polysaccharide signals, facilitating detailed studies of receptor binding, early signaling events (e.g., ion fluxes, oxidative burst), and downstream defense gene activation.

Probing Carbohydrate-Binding Module Specificity

With a well-defined binding affinity (Ka ~1.39 x 10^4 M-1) to CBM102IV, laminaripentaose serves as a critical intermediate-length ligand for mapping the binding clefts and energetic landscapes of carbohydrate-binding proteins [4]. It provides a valuable point of comparison alongside shorter (inactive laminaribiose) and longer (laminarin, laminariheptaose) ligands to deconvolute the chain-length dependence of glucan recognition systems.

Investigating Gut-Brain Axis in Obesity

Laminaripentaose is the specific β-1,3-glucan oligosaccharide with established in vivo efficacy in attenuating diet-induced obesity and associated cognitive decline (32.4% reduction in weight gain) [4]. Researchers investigating the role of defined oligosaccharides in modulating the gut microbiome and improving host metabolism should select laminaripentaose as a standardized, active intervention rather than relying on undefined laminarin hydrolysates or inactive shorter oligomers.

Application
Selection Property
Validation Focus
Endo-β-1,3-glucanase characterization
Preferred substrate with high assay sensitivity
Enzyme kinetics and substrate specificity verification
Plant pattern-triggered immunity studies
Minimal active β-1,3-glucan elicitor structure
Elicitor activity and defense gene activation assay
Carbohydrate-binding module interaction studies
Defined intermediate-affinity glucan ligand
Binding energetics and site mapping validation
Diet-induced obesity model studies
DP-specific metabolic and cognitive response
Model-response endpoints (weight gain, cognition)

Technical Documentation Hub

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40 linked technical documents
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